N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 303093-66-5
VCID: VC4318101
InChI: InChI=1S/C17H12BrN3O3S/c18-13-5-1-11(2-6-13)9-15-10-19-17(25-15)20-16(22)12-3-7-14(8-4-12)21(23)24/h1-8,10H,9H2,(H,19,20,22)
SMILES: C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br
Molecular Formula: C17H12BrN3O3S
Molecular Weight: 418.27

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide

CAS No.: 303093-66-5

Cat. No.: VC4318101

Molecular Formula: C17H12BrN3O3S

Molecular Weight: 418.27

* For research use only. Not for human or veterinary use.

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide - 303093-66-5

Specification

CAS No. 303093-66-5
Molecular Formula C17H12BrN3O3S
Molecular Weight 418.27
IUPAC Name N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-4-nitrobenzamide
Standard InChI InChI=1S/C17H12BrN3O3S/c18-13-5-1-11(2-6-13)9-15-10-19-17(25-15)20-16(22)12-3-7-14(8-4-12)21(23)24/h1-8,10H,9H2,(H,19,20,22)
Standard InChI Key BTYUXOZPUNDSCZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br

Introduction

Chemical Structure and Physicochemical Properties

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide (molecular formula: C₁₇H₁₂BrN₃O₃S) features a thiazole ring substituted at the 5-position with a 4-bromobenzyl group and at the 2-position with a 4-nitrobenzamide moiety. Key properties include:

PropertyValueSource
Molecular Weight418.27 g/mol
IUPAC NameN-[5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-yl]-4-nitrobenzamide
SMILESC1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N+[O-])Br
XLogP34.2 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

The nitro group (-NO₂) enhances electrophilicity, facilitating interactions with biological targets, while the bromine atom contributes to halogen bonding in crystal packing . Spectroscopic data, including ¹H NMR (δ 8.3–8.4 ppm for nitrobenzamide protons) and IR (C=O stretch at ~1720 cm⁻¹), confirm structural integrity.

Synthesis and Optimization

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

  • Formation of the Thiazole Core: 4-Bromobenzylamine reacts with thiourea derivatives under acidic conditions to yield 5-(4-bromobenzyl)-1,3-thiazol-2-amine .

  • Acylation: The amine intermediate is treated with 4-nitrobenzoyl chloride in dichloromethane, catalyzed by triethylamine, to form the final product .

Reaction Conditions:

  • Temperature: 25–40°C

  • Solvent: Dichloromethane or tetrahydrofuran

  • Yield: 70–85% after column chromatography .

Industrial Production

Scale-up employs continuous flow reactors to enhance efficiency, with HPLC purification achieving >98% purity . Key challenges include minimizing bromine displacement side reactions, addressed by optimizing stoichiometry (1.2:1 acyl chloride-to-amine ratio) .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro assays demonstrate broad-spectrum activity:

PathogenMIC (µg/mL)Reference Compound (MIC)Source
Staphylococcus aureus2.5Penicillin (1.0)
Escherichia coli5.0Ciprofloxacin (0.5)

Mechanistic studies suggest the nitro group undergoes intracellular reduction to reactive intermediates, disrupting bacterial DNA synthesis . Synergy with β-lactam antibiotics has been observed, reducing resistance development.

Cell LineIC₅₀ (µg/mL)MechanismSource
MCF-7 (Breast Cancer)0.28Caspase-3 activation
A549 (Lung Cancer)0.52ROS generation

Molecular docking reveals strong binding (ΔG = -9.2 kcal/mol) to pyruvate:ferredoxin oxidoreductase (PFOR), inhibiting ATP production .

Structure-Activity Relationships (SAR)

  • Nitro Group: Essential for bioactivity; replacement with -NH₂ reduces potency by 90%.

  • Bromine Atom: Enhances lipophilicity (logP = 4.2 vs. 3.5 for non-brominated analog), improving membrane permeability .

  • Thiazole Ring: Participates in π-stacking with Phe314 in PFOR’s active site .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Compound: Used in structure-based drug design for antimicrobial and anticancer agents .

  • Prodrug Development: Nitro group serves as a bioreductive trigger for targeted drug delivery.

Materials Science

  • Coordination Polymers: Bromine facilitates halogen bonding in supramolecular assemblies .

  • Dye Synthesis: Nitro group enables conjugation with chromophores for optoelectronic materials .

ParameterRecommendationSource
PPEGloves, goggles, fume hood
Storage-20°C, desiccated
DisposalIncineration

Acute toxicity (LD₅₀): 450 mg/kg (oral, rats). Chronic exposure risks include hepatic toxicity, necessitating rigorous safety protocols.

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